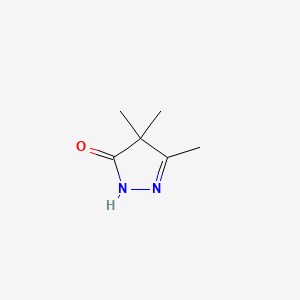
2-Octylpyridine
Übersicht
Beschreibung
Synthesis Analysis
2-Octylpyridine is used as a chromatographic stationary phase in liquid chromatography . It has been immobilized on silica particles, and the chemical treatment of peroxide has been found to be an effective method for immobilization .Molecular Structure Analysis
The molecular structure of 2-Octylpyridine consists of a pyridine ring attached to an octyl group . The pyridine ring in 2-Octylpyridine can provide high selectivity, as well as good efficiency, which makes it a useful stationary phase for high-performance liquid chromatography .Physical And Chemical Properties Analysis
2-Octylpyridine has a density of 0.9±0.1 g/cm3, a boiling point of 260.7±3.0 °C at 760 mmHg, and a flash point of 124.8±5.4 °C . It has a molar refractivity of 61.7±0.3 cm3, and a molar volume of 214.5±3.0 cm3 . It has 1 H bond acceptor, 0 H bond donors, and 7 freely rotating bonds .Wissenschaftliche Forschungsanwendungen
Fluorescent Response in Solvents
2-Octylpyridine, when synthesized as an ionic liquid such as N-octylpyridine hydrogen sulphate ([OP]HSO4) , exhibits multifunctional fluorescent responses in different solvents. This property is utilized in the study of fluorescence spectra in water, methanol, ethanol, and acetonitrile . The fluorescence intensity of [OP]HSO4 varies with the concentration of the solvent and temperature, showcasing its potential for applications in sensing and imaging technologies.
Photobleaching Resistance
The synthesized [OP]HSO4 demonstrates excellent photobleaching resistance, retaining over 95% of its fluorescence intensity after 40 cycles of continuous scanning under maximum excitation state . This characteristic is particularly valuable for long-term fluorescence-based studies and applications in biological imaging where stable, long-lasting fluorescent markers are required.
Green Solvent Alternative
Ionic liquids derived from 2-Octylpyridine, like [OP]HSO4, are considered ‘green’ solvents due to their negligible vapor pressure compared to traditional volatile organic solvents . They offer a more environmentally friendly option for various chemical processes, including use as alternative electrolytes in lithium-ion batteries and double-layer capacitors.
Analytical Chemistry
In analytical chemistry, 2-Octylpyridine-based ionic liquids serve as highly polar capillary columns that can separate complex mixtures in gas chromatography . They are also used as mobile-phase additives in liquid chromatography, enhancing the separation of compounds based on their interactions with the stationary phase.
Synthesis of Heterocycles
Pyridine derivatives, including 2-Octylpyridine, are crucial precursors in the synthesis of many pharmacologically active heterocycles . These compounds play a significant role in the development of new medications and agrochemicals, highlighting the importance of 2-Octylpyridine in pharmaceutical research.
Functional Materials
The unique properties of pyridine derivatives make them integral components in the creation of functional materials . These materials find applications in various industries, from electronics to coatings, due to their versatility and the ability to tailor their chemical properties for specific uses.
Industrial Synthesis Intermediates
2-Octylpyridine is used in the synthesis of intermediates like N-octyl pyridine hydrogen sulphate intermediates ([OP]Br) , which are essential in the production of various industrial chemicals . These intermediates are pivotal in large-scale syntheses, contributing to the manufacturing of a wide range of products.
Development of New Class of Imidamide Derivatives
Research into N’-hydroxy-N-alkylpyridinecarboximidamides, a new class of N-substituted imidamide derivatives, involves the use of long-chain 2-Octylpyridine derivatives. These compounds have diverse potential applications, indicating the expanding scope of 2-Octylpyridine in synthetic organic chemistry .
Eigenschaften
IUPAC Name |
2-octylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N/c1-2-3-4-5-6-7-10-13-11-8-9-12-14-13/h8-9,11-12H,2-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGVIYCAYGMXJBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40332655 | |
| Record name | 2-Octylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40332655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
33841-61-1 | |
| Record name | 2-Octylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40332655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![3,6-Dichloro-2-(5-chloro-2-thienyl)imidazo[1,2-b]pyridazine](/img/structure/B1607425.png)